molecular formula C9H10INO3 B556601 3-Iodo-L-tyrosine CAS No. 70-78-0

3-Iodo-L-tyrosine

Cat. No. B556601
CAS RN: 70-78-0
M. Wt: 307.08 g/mol
InChI Key: UQTZMGFTRHFAAM-ZETCQYMHSA-N
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Description

3-Iodo-L-tyrosine is a monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group . It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor, and a mouse metabolite . It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid, and a monoiodotyrosine .


Synthesis Analysis

3-Iodo-L-tyrosine has been used as an inhibitor for tyrosine hydroxylase enzyme in Drosophila and silkworm pupae . The synthesis of 3,5-diiodo-L-tyrosine was prepared via iodization of iodine monochloride . An improved synthetic procedure for L-3-iodo-α-methyl tyrosine suitable for electrophilic iodination using KI and KIO3 has been described .


Molecular Structure Analysis

The molecular structure of 3-Iodo-L-tyrosine can be represented by the formula IC6H3-4-(OH)CH2CH(NH2)CO2H . Its molecular weight is 307.09 g/mol .


Chemical Reactions Analysis

3-Iodo-L-tyrosine inhibits tyrosine hydroxylase that catalyzes levodopa (L-DOPA) formation from tyrosine . Iodotyrosine deiodinase enzyme deficiency leads to elevated levels of 3-IY in serum and urine in severe hypothyroidism and goiter .

Scientific Research Applications

Application 1: Inhibition of Tyrosine Hydroxylase

  • Summary of Application : 3-Iodo-L-tyrosine is known to inhibit the enzyme tyrosine hydroxylase . This enzyme is responsible for the conversion of tyrosine to levodopa (L-DOPA), a precursor to several important neurotransmitters .
  • Methods of Application : In experimental settings, 3-Iodo-L-tyrosine can be introduced to biological systems (such as Drosophila and silkworm pupae) to inhibit the activity of tyrosine hydroxylase .
  • Results or Outcomes : The inhibition of tyrosine hydroxylase by 3-Iodo-L-tyrosine can lead to a decrease in the production of certain neurotransmitters, providing a useful tool for studying neurotransmitter function .

Application 2: Induction of Prolactin Secretion

  • Summary of Application : 3-Iodo-L-tyrosine has been used in the rapid induction of prolactin secretion . Prolactin is a hormone produced by the pituitary gland and plays important roles in various biological functions.
  • Results or Outcomes : The induction of prolactin secretion can be useful in studying the role and regulation of this hormone in the body .

Application 3: Single-Wavelength Anomalous Dispersion Phasing in Protein Crystallography

  • Summary of Application : 3-Iodo-L-tyrosine has been used in protein crystallography for single-wavelength anomalous dispersion (SAD) phasing . This method is used to solve the phase problem in X-ray crystallography, which is crucial for determining the three-dimensional structure of proteins .
  • Methods of Application : An Escherichia coli cell-based system was developed to generate proteins containing 3-iodo-L-tyrosine at desired sites . The strong iodine signal from 3-iodo-L-tyrosine was then used for SAD phasing .
  • Results or Outcomes : The use of 3-iodo-L-tyrosine in SAD phasing has facilitated the determination of protein structures . The crystal structure of the ribosomal protein N-acetyltransferase from Thermus thermophilus with iodotyrosine was determined at 1.8 and 2.2 Angstroms resolutions .

Application 4: Synthesis of Triiodothyronine

  • Summary of Application : Iodotyrosine, when coupled with di-iodotyrosine, results in the synthesis of 3,5,3′-tri-iodothyronine (T3) or 3,3′,5′-tri-iodothyronine (rT3) .
  • Results or Outcomes : The synthesis of T3 or rT3 can be useful in studying the role and regulation of these hormones in the body .

Application 5: Impairment of Associative Learning in Drosophila

  • Summary of Application : 3-Iodo-L-tyrosine has been used to impair associative learning in both larval and adult Drosophila . This is achieved by inhibiting the synthesis of dopamine, a neurotransmitter that plays a crucial role in learning and memory .
  • Methods of Application : In experimental settings, 3-Iodo-L-tyrosine can be introduced to Drosophila to inhibit dopamine synthesis . The effects on Pavlovian conditioning are then studied .
  • Results or Outcomes : The use of 3-Iodo-L-tyrosine to impair associative learning in Drosophila provides a valuable tool for studying the role of dopamine in learning and memory .

Application 6: Synthesis of Triiodothyronine

  • Summary of Application : Iodotyrosine, when coupled with di-iodotyrosine, results in the synthesis of 3,5,3′-tri-iodothyronine (T3) or 3,3′,5′-tri-iodothyronine (rT3) .
  • Results or Outcomes : The synthesis of T3 or rT3 can be useful in studying the role and regulation of these hormones in the body .

Safety And Hazards

When handling 3-Iodo-L-tyrosine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZMGFTRHFAAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075353
Record name 3-Iodo-L-tyrosine
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Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
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Solubility

3 mg/mL
Record name Iodotyrosine
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Product Name

3-Iodo-L-tyrosine

CAS RN

70-78-0, 3078-39-5
Record name 3-Iodo-L-tyrosine
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Record name 3-Iodotyrosine
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Record name Tyrosine, 3-iodo-
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Record name 3-Iodo-Tyrosine
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Record name 3-iodo-L-tyrosine
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Record name 3-IODOTYROSINE
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Record name Iodotyrosine
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Melting Point

205 °C
Record name 3-Iodo-Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01758
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Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
E Fernández-Espejo, C Bis-Humbert - Neurotoxicology, 2018 - Elsevier
… 3-iodo-l-tyrosine levels. Although serum 3-iodo-l-tyrosine levels are not known in mice, normal serum 3-iodo-l-tyrosine levels in humans are 0.69 ± 0.20 nM (Tan et al., 1990). …
Number of citations: 14 www.sciencedirect.com
M Goldstein, Z Weiss - Life Sciences, 1965 - Elsevier
… 3-iodo-L-tyrosine is as effective inhibitor of tyrosine hydroxylaee. At a concentration of 10-4 M 3-iodo-L-tyrosine … are ae effective as inhibitors as 3-iodo-L-tyrosine. Tyrosins derivatives …
Number of citations: 31 www.sciencedirect.com
K Sakamoto, K Murayama, K Oki, F Iraha… - Structure, 2009 - cell.com
… 3-iodo-L-tyrosine. The 1.7 Acrystal structure of the engineered variant, iodoTyrRS-mj, bound with 3-iodo-L-tyrosine … were used to incorporate 3-iodoL-tyrosine site specifically into the …
Number of citations: 77 www.cell.com
WE Mayberry, JE Rall, D Bertoli - Journal of the American …, 1964 - ACS Publications
… The kinetics of iodination of N-acetyl-L-tyrosine and X-acetyl-3-iodo-L-tyrosine has been … shown thatN-acetyl-L-tyrosine iodinates more rapidly than N-acetyl-3-iodo-L-tyrosine over …
Number of citations: 53 pubs.acs.org
WE Mayberry, TJ Hockert - Journal of Biological Chemistry, 1970 - Elsevier
The effects of varying polarity of solvent on the hydroxyl pK and on the rates of iodination of tyrosine and monoiodotyrosine have been studied by spectrophotometric techniques. When …
Number of citations: 29 www.sciencedirect.com
WE Mayberry, JE Rall, M Berman, D Bertoli - Biochemistry, 1965 - ACS Publications
… 1400-1600 sec-1 and 43-68 sec-1, respectively, in the iodination of V-acetyl-L-tyrosine and vV-acetyl-3-iodo-L-tyrosine. Thereactions have previously been shown to be general base …
Number of citations: 24 pubs.acs.org
P Block Jr - Journal of Medicinal Chemistry, 1976 - ACS Publications
… In the present work the iodonium salt method first suggested by Hillmann12 is extended to protected 3iodo-L-tyrosine. Use of variations of this method for synthesis of chloro-L-…
Number of citations: 10 pubs.acs.org
WE Mayberry, DA Bertoli - The Journal of Organic Chemistry, 1965 - ACS Publications
… the pH range 5.40 to 9.80 upon the rates ofiodination of N-acetyl-L-tyrosine and N-acety 1-3-iodo-L-tyrosine has been studied. Evidence is presented for general base catalysis in both …
Number of citations: 23 pubs.acs.org
SE Rokita - The Journal of Organic Chemistry, 2003 - ACS Publications
… ethynyltrimethylsilane and commercial 3-iodo-l-tyrosine (1) (… The complex of 3-iodo-l-tyrosine in particular should provide … one-step conversion of commercial 3-iodo-l-tyrosine (1) to an …
Number of citations: 23 pubs.acs.org
DK Ness, GL Foley, D Villar… - Toxicological Sciences, 1996 - academic.oup.com
… Planaria (Dugesia dorotocephala) were exposed via the aqueous media to a range of concentrations of monoiodotyrosine (3-iodo-L-tyrosine or MIT), a model tyrosine hydroxylase …
Number of citations: 22 academic.oup.com

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